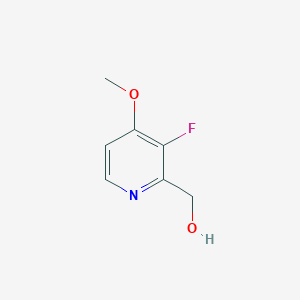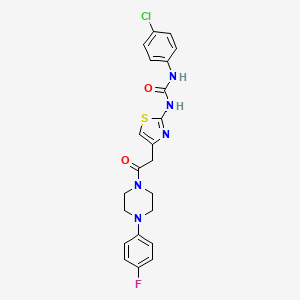![molecular formula C14H19NO6S2 B2847291 2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid CAS No. 1797096-12-8](/img/structure/B2847291.png)
2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid” is a chemical compound with the molecular formula C14H19NO7S . It is a derivative of phenylacetic acid, which is substituted at positions 4 and 5 by methoxy groups .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a phenylacetic acid core, with methoxy groups at the 4 and 5 positions, and a thiomorpholine-4-sulfonyl group at the 2 position .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 345.37 . Other physical and chemical properties are not detailed in the available search results.Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, are critical in assessing the efficacy of compounds with antioxidant properties. These methods rely on chemical reactions and spectrophotometry to assess the kinetics of processes involving antioxidants. Compounds with sulfonyl groups and specific phenylacetic acid derivatives could potentially be studied using these methods to evaluate their antioxidant capacities, especially in the context of food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).
Organic Corrosion Inhibitors
In the industrial sector, acidic solutions are extensively used for cleaning processes, where organic inhibitors play a significant role in preventing metallic dissolution. Studies on organic corrosion inhibitors, which often contain sulfonyl groups among their active components, highlight the importance of heteroatoms (O, S, N, P) and π-electrons in their effectiveness. These inhibitors are pivotal in protecting metals and alloys in aggressive acidic solutions, showcasing another significant application area for compounds with sulfonyl functionalities (M. Goyal et al., 2018).
Sulfonamides in Therapeutics
Sulfonamides, which share structural similarities with the sulfonyl group in the compound of interest, are extensively used in various therapeutic drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The primary sulfonamide moiety's presence in clinically used drugs emphasizes the sulfonyl group's significance in medicinal chemistry, suggesting potential research applications of 2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid in developing new therapeutic agents (F. Carta, A. Scozzafava, & C. Supuran, 2012).
Nanomaterials and Enzyme Matrices
Nanomaterial-based sensors, especially for detecting organophosphorus pesticides, represent a cutting-edge application of chemical compounds in environmental monitoring. Acetylcholinesterase (AChE) enzyme matrices, when combined with nanomaterials like carbon nanotubes or quantum dots, demonstrate enhanced sensitivity and stability for pesticide detection. This suggests potential research directions for utilizing compounds with specific functionalities, including sulfonyl groups, in developing advanced sensor technologies (A. Periasamy, Yogeswaran Umasankar, & Shen-ming Chen, 2009).
Propriétés
IUPAC Name |
2-(4,5-dimethoxy-2-thiomorpholin-4-ylsulfonylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S2/c1-20-11-7-10(8-14(16)17)13(9-12(11)21-2)23(18,19)15-3-5-22-6-4-15/h7,9H,3-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPXHPXVALRSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)

![Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2847213.png)




![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2847223.png)
![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2847229.png)

